molecular formula C9H16O2 B15158415 2-methylpropyl (2Z)-2-methylbut-2-enoate

2-methylpropyl (2Z)-2-methylbut-2-enoate

Cat. No.: B15158415
M. Wt: 156.22 g/mol
InChI Key: XDEGQMQKHFPBEW-UHFFFAOYSA-N
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Description

Isobutyl tiglate: is an organic compound with the molecular formula C9H16O2 . It is an ester derived from tiglic acid and isobutanol. This compound is known for its distinctive herbaceous odor and is used in various applications, including flavors and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl tiglate can be synthesized through the esterification of tiglic acid with isobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of isobutyl tiglate follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of a distillation column helps in the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Isobutyl tiglate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of isobutyl tiglate is not well-documented in the literature. as an ester, it is likely to interact with biological systems through hydrolysis, releasing tiglic acid and isobutanol. These metabolites may then exert their effects through various biochemical pathways .

Comparison with Similar Compounds

  • Isobutyl (E)-2-methylbut-2-enoate
  • Isobutyl (2E)-2-methyl-2-butenoate
  • Isobutyl 2-methylcrotonate
  • n-Butyl tiglate

Comparison: Isobutyl tiglate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a unique odor profile and specific reactivity patterns in chemical reactions .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methylpropyl 2-methylbut-2-enoate

InChI

InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3

InChI Key

XDEGQMQKHFPBEW-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OCC(C)C

Origin of Product

United States

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